One of the main applications of Fenticonazole Impurity D in scientific research is as a reference standard. Since the structure and properties of Fenticonazole Impurity D are well-defined, it can be used to identify and quantify this impurity in Fenticonazole drug products. This is crucial for ensuring the quality and purity of Fenticonazole medications []. Companies like Sigma Aldrich sell Fenticonazole Impurity D specifically for this purpose [].
Fenticonazole Impurity D, identified by its Chemical Abstracts Service number 1313397-05-5, is a known impurity associated with Fenticonazole nitrate, a topical antifungal agent. Fenticonazole itself is effective against a variety of dermatophyte pathogens and yeast infections, including those caused by Malassezia furfur. Fenticonazole Impurity D is characterized by its molecular structure, which includes elements such as chlorine, nitrogen, and sulfur, contributing to its unique properties and potential biological activities.
Fenticonazole Impurity D can undergo several chemical transformations:
These reactions are crucial for understanding the stability and reactivity of Fenticonazole Impurity D in various environments .
The synthesis of Fenticonazole Impurity D typically involves:
The exact synthetic pathway can vary depending on the desired yield and purity requirements .
Fenticonazole Impurity D primarily serves as a reference standard in pharmaceutical research and quality control. Its applications include:
Interaction studies involving Fenticonazole Impurity D focus on its potential effects when combined with other compounds or within biological systems. These studies help determine:
Such studies are vital for ensuring the safety and efficacy of pharmaceutical products containing Fenticonazole .
Fenticonazole Impurity D shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Chemical Structure Characteristics | Unique Features |
|---|---|---|
| Fenticonazole | Contains a dichlorophenyl group; antifungal activity | Broad-spectrum antifungal agent |
| Fenticonazole Nitrate | Nitrate ester form; improved solubility | Enhanced pharmacokinetic properties |
| Clotrimazole | Imidazole derivative; broad antifungal spectrum | Different mechanism targeting fungal cell membranes |
| Ketoconazole | Imidazole derivative; inhibits ergosterol synthesis | Used for systemic fungal infections |
Fenticonazole Impurity D is unique due to its specific structural features that influence its chemical behavior and biological activity compared to these similar compounds .
Fenticonazole Impurity D is a structurally defined organic compound classified as a process-related impurity in the synthesis of the antifungal drug fenticonazole nitrate. Its systematic IUPAC name is (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate, with a molecular formula of C₂₄H₂₁Cl₂N₃O₄S and a molecular weight of 518.41 g/mol.
Regulatory agencies, including the European Directorate for the Quality of Medicines & Healthcare (EDQM), mandate the identification and quantification of this impurity during drug manufacturing to ensure product quality. The European Pharmacopoeia (EP) specifies a maximum allowable limit of 0.15% for Fenticonazole Impurity D in fenticonazole nitrate formulations, reflecting its potential impact on drug efficacy and safety.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1313397-05-5 | |
| Molecular Formula | C₂₄H₂₁Cl₂N₃O₄S | |
| Exact Mass | 517.063 g/mol | |
| Storage Conditions | 2–8°C, protected from light |
Fenticonazole Impurity D is formally recognized in the EP Monograph 1211 as a critical quality attribute for fenticonazole nitrate. The EP requires chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), to detect and quantify this impurity at levels as low as 0.05%. Regulatory guidelines emphasize its inclusion in stability-indicating assays to monitor degradation pathways under stress conditions like hydrolysis, oxidation, and photolysis.
Recent revisions to EP monographs (Supplement 11.4) have refined impurity specifications, reclassifying Fenticonazole Impurity D from a "specified impurity" to an "unspecified impurity" due to improved synthetic controls, though it remains a mandatory analyte in batch release testing.
Fenticonazole Impurity D shares a core imidazolium scaffold with fenticonazole nitrate but differs in substituent arrangement. Key structural distinctions include:
| Feature | Fenticonazole Nitrate | Fenticonazole Impurity D |
|---|---|---|
| Core Structure | Imidazolium cation | Imidazolium cation |
| Anion | Nitrate (NO₃⁻) | Nitrate (NO₃⁻) |
| Side Chain at C-1 | 2-(2,4-Dichlorophenyl)-2-hydroxyethyl | 2-(2,4-Dichlorophenyl)-2-hydroxyethyl |
| Substituent at C-3 | 4-(Phenylsulfanyl)benzyl | 4-(Phenylsulfanyl)benzyl |
| Stereochemistry | Racemic mixture | Racemic mixture |
| Molecular Weight | 518.41 g/mol | 518.41 g/mol |
Fenticonazole Impurity D represents a structurally distinct pharmaceutical impurity derived from the parent antifungal compound fenticonazole [1]. The molecular characterization of this impurity reveals significant compositional differences compared to the parent drug substance. The empirical formula for Fenticonazole Impurity D varies depending on its salt form, with the free base form designated as C24H21Cl2N2OS·Cl and the nitrate salt form as C24H21Cl2N2OS·NO3 [1] [3] [4].
The molecular weight analysis demonstrates substantial mass differences between the parent drug and its impurity. Fenticonazole Impurity D exhibits a molecular weight of 491.86 grams per mole in its free base chloride form and 518.41 grams per mole as the nitrate salt [1] [4] [5]. These values represent increases of 36.46 and 63.01 grams per mole respectively when compared to the parent fenticonazole molecule, which possesses a molecular weight of 455.4 grams per mole [16] [17].
| Parameter | Fenticonazole (Parent) | Impurity D (Free Base) | Impurity D (Nitrate) |
|---|---|---|---|
| Molecular Formula | C24H20Cl2N2OS | C24H21Cl2N2OS·Cl | C24H21Cl2N2OS·NO3 |
| Molecular Weight (g/mol) | 455.40 | 491.86 | 518.41 |
| CAS Registry Number | 72479-26-6 | 80639-93-6 | 1313397-05-5 |
| Mass Difference from Parent | - | +36.46 | +63.01 |
The compositional analysis reveals that Fenticonazole Impurity D contains one additional hydrogen atom compared to the parent compound, resulting in the formation of a quaternary imidazolium structure [1] [8]. The presence of counterions, either chloride or nitrate, accounts for the significant molecular weight increases observed in the impurity forms [3] [5].
Fenticonazole Impurity D exhibits stereochemical complexity through the presence of a chiral center, similar to its parent compound [8] [11]. The impurity is systematically named as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium, indicating the presence of both R and S enantiomeric forms [1] [8] [25].
The stereochemical designation "RS" confirms that Fenticonazole Impurity D exists as a racemic mixture, containing equal proportions of both enantiomers [8] [11]. This stereochemical characteristic parallels the parent fenticonazole compound, which is also employed therapeutically as a racemic mixture due to the presence of a stereogenic center [11] [23].
The chiral center in Fenticonazole Impurity D is located at the carbon bearing the hydroxyl group adjacent to the 2,4-dichlorophenyl moiety [8] [14]. This stereogenic center arises from the substitution pattern around the carbon atom, which is bonded to four different groups: the hydroxyl group, the 2,4-dichlorophenyl ring, a hydrogen atom, and the methylene bridge connecting to the imidazolium nitrogen [8] [25].
The isomeric relationship between the R and S forms of Fenticonazole Impurity D can be characterized as enantiomeric, where the two forms represent non-superimposable mirror images of each other [23] [26]. The absolute configuration of each enantiomer follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the R or S designation [26].
The structural comparison between Fenticonazole Impurity D and the parent fenticonazole reveals several critical modifications that fundamentally alter the chemical properties and electronic characteristics of the molecule [1] [16]. The parent fenticonazole possesses the systematic name 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)benzyl]oxy}ethyl]imidazole, representing a neutral imidazole derivative [16] [22].
| Structural Feature | Fenticonazole (Parent) | Fenticonazole Impurity D |
|---|---|---|
| Imidazole Ring | Tertiary nitrogen substitution | Quaternary imidazolium formation |
| Connecting Bridge | Methoxy ether linkage | Direct carbon-carbon bond |
| Hydroxyl Group | Absent | Present at benzylic position |
| Net Charge | Neutral molecule | Cationic species |
| Molecular Architecture | Ether-linked structure | Quaternary salt structure |
The most significant structural transformation involves the conversion of the neutral imidazole ring into a positively charged imidazolium moiety [1] [4]. This modification occurs through protonation or alkylation at the nitrogen position, creating a quaternary ammonium center that fundamentally alters the electronic properties of the molecule [4] [8].
The parent fenticonazole contains a methoxy ether bridge that connects the imidazole nitrogen to the 4-(phenylsulfanyl)benzyl group [16] [19]. In contrast, Fenticonazole Impurity D lacks this ether linkage and instead features a direct attachment of the phenylsulfanyl benzyl group to the imidazole nitrogen [1] [8]. This structural modification eliminates the oxygen atom from the connecting bridge and results in a more rigid molecular framework.
Another distinctive feature of Fenticonazole Impurity D is the presence of a hydroxyl group at the carbon adjacent to the 2,4-dichlorophenyl ring [1] [8] [14]. The parent compound lacks this hydroxyl functionality, instead containing a methoxy-substituted carbon at the corresponding position [16] [19]. This hydroxyl group introduction creates the chiral center responsible for the stereochemical properties observed in the impurity.
The phenylsulfanyl group remains structurally conserved between both compounds, maintaining its thioether linkage to the benzyl moiety [1] [16]. However, the positioning and connectivity of this group differ significantly due to the altered bridging architecture between the parent drug and its impurity.